molecular formula C26H21BrN4O2S2 B11636313 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11636313
M. Wt: 565.5 g/mol
InChI Key: HVWKOCGGXRZSHM-UHFFFAOYSA-N
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Description

1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and a tetrahydrobenzothieno triazolo pyrimidinone core

Preparation Methods

The synthesis of 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the bromophenyl intermediate: This step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.

    Synthesis of the thioether linkage: The bromophenyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Cyclization and formation of the triazolo pyrimidinone core: The final step involves the cyclization of the intermediate compounds to form the triazolo pyrimidinone core, which is achieved through a series of condensation and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with similar compounds such as:

The uniqueness of 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1

Properties

Molecular Formula

C26H21BrN4O2S2

Molecular Weight

565.5 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-(4-methylphenyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C26H21BrN4O2S2/c1-15-6-12-18(13-7-15)30-23(33)22-19-4-2-3-5-21(19)35-24(22)31-25(30)28-29-26(31)34-14-20(32)16-8-10-17(27)11-9-16/h6-13H,2-5,14H2,1H3

InChI Key

HVWKOCGGXRZSHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=O)C5=CC=C(C=C5)Br)SC6=C3CCCC6

Origin of Product

United States

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